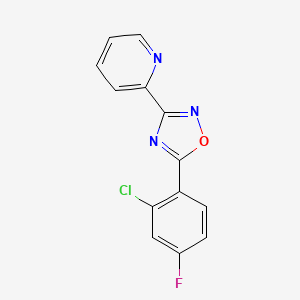
3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromo-substituted dimethoxyphenyl group, a cyano group, and a cyclohexylprop-2-enamide moiety. Its unique structure makes it an interesting subject for chemical synthesis and analysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide typically involves multiple steps. One common method starts with the bromination of 4,5-dimethoxybenzaldehyde to obtain 2-bromo-4,5-dimethoxybenzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to form 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoacrylonitrile. Finally, the cyanoacrylonitrile derivative is reacted with cyclohexylamine under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group under suitable conditions.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromo-dimethoxybenzoic acid derivatives, while reduction can produce amine-substituted analogs.
科学的研究の応用
3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
作用機序
The mechanism of action of 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
類似化合物との比較
Similar Compounds
3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile: This compound shares a similar bromo-dimethoxyphenyl group but lacks the cyano and cyclohexylprop-2-enamide moieties.
2-bromo-4,5-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound, it contains the bromo-dimethoxyphenyl group but lacks the cyano and cyclohexyl groups.
Uniqueness
3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .
特性
IUPAC Name |
(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3/c1-23-16-9-12(15(19)10-17(16)24-2)8-13(11-20)18(22)21-14-6-4-3-5-7-14/h8-10,14H,3-7H2,1-2H3,(H,21,22)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVLHSJILIPKDG-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)NC2CCCCC2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C(=O)NC2CCCCC2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide](/img/structure/B7480560.png)


![1-(3,5-Dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea](/img/structure/B7480579.png)
![2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl-methylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7480583.png)
![2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide](/img/structure/B7480586.png)
![3-(4-Chlorophenyl)-5-[(5-nitrothiazol-2-yl)mercapto]-1,2,4-triazole](/img/structure/B7480608.png)
![4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7480616.png)
![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7480618.png)
![N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7480621.png)
![4-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B7480622.png)
